![molecular formula C14H18F3N3O7 B13924694 5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)
5-[3-[(Trifluoroacetyl)amino]propyl]uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-[(Trifluoroacetyl)amino]propyl]uridine is a thymidine analogue, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is known for its insertional activity towards replicated DNA, making it useful for labeling cells and tracking DNA synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[(Trifluoroacetyl)amino]propyl]uridine involves multiple steps, typically starting with the modification of uridine. The trifluoroacetyl group is introduced through a reaction with trifluoroacetic anhydride, and the propylamine group is added via a nucleophilic substitution reaction. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-[(Trifluoroacetyl)amino]propyl]uridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce the trifluoroacetyl group to a simpler amine group.
Substitution: This reaction can replace the trifluoroacetyl group with other functional groups, potentially creating new analogues
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield a primary amine .
Applications De Recherche Scientifique
5-[3-[(Trifluoroacetyl)amino]propyl]uridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Employed in cell labeling and tracking DNA synthesis.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and research reagents
Mécanisme D'action
The mechanism of action of 5-[3-[(Trifluoroacetyl)amino]propyl]uridine involves its incorporation into DNA during replication. This incorporation can disrupt normal DNA synthesis and function, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2’-deoxyuridine: Another thymidine analogue used for similar purposes in DNA labeling and tracking.
5-Fluoro-2’-deoxyuridine: Known for its use in cancer treatment due to its ability to inhibit thymidylate synthase.
5-Iodo-2’-deoxyuridine: Used in antiviral therapies and as a radiosensitizer in cancer treatment
Uniqueness
5-[3-[(Trifluoroacetyl)amino]propyl]uridine is unique due to its trifluoroacetyl group, which imparts distinct chemical properties and biological activities compared to other thymidine analogues. This uniqueness makes it particularly useful for specific research applications, such as tracking DNA synthesis in cells .
Propriétés
Formule moléculaire |
C14H18F3N3O7 |
|---|---|
Poids moléculaire |
397.30 g/mol |
Nom IUPAC |
N-[3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H18F3N3O7/c15-14(16,17)12(25)18-3-1-2-6-4-20(13(26)19-10(6)24)11-9(23)8(22)7(5-21)27-11/h4,7-9,11,21-23H,1-3,5H2,(H,18,25)(H,19,24,26)/t7-,8-,9-,11-/m1/s1 |
Clé InChI |
KLBVGHXBEIVUST-TURQNECASA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CCCNC(=O)C(F)(F)F |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


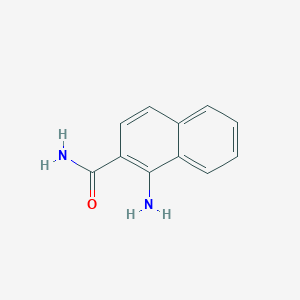
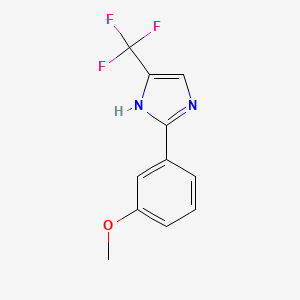

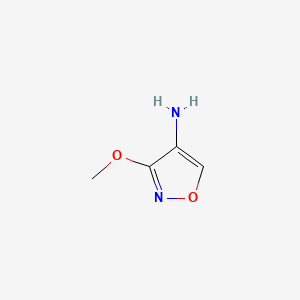
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)

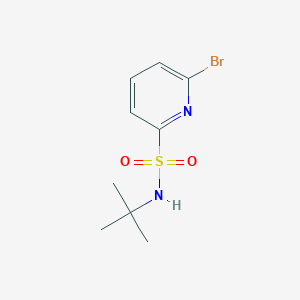

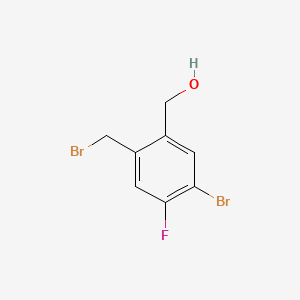
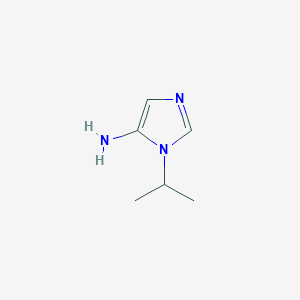
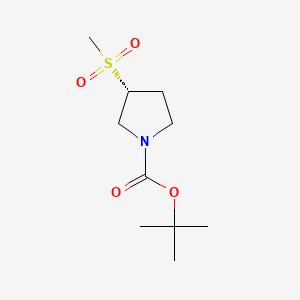

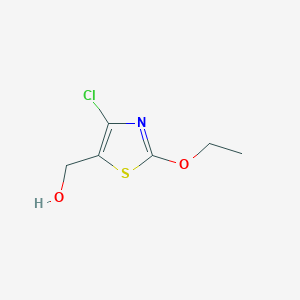
![[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924710.png)
